2,6-Bis((4S,5R)-4,5-dihydro-4,5-diphenyloxazol-2-yl)pyridine 2,6-Bis((4S,5R)-4,5-dihydro-4,5-diphenyloxazol-2-yl)pyridine
Brand Name: Vulcanchem
CAS No.: 292625-77-5
VCID: VC7878284
InChI: InChI=1S/C35H27N3O2/c1-5-14-24(15-6-1)30-32(26-18-9-3-10-19-26)39-34(37-30)28-22-13-23-29(36-28)35-38-31(25-16-7-2-8-17-25)33(40-35)27-20-11-4-12-21-27/h1-23,30-33H/t30-,31-,32+,33+/m0/s1
SMILES: C1=CC=C(C=C1)C2C(OC(=N2)C3=NC(=CC=C3)C4=NC(C(O4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7
Molecular Formula: C35H27N3O2
Molecular Weight: 521.6 g/mol

2,6-Bis((4S,5R)-4,5-dihydro-4,5-diphenyloxazol-2-yl)pyridine

CAS No.: 292625-77-5

Cat. No.: VC7878284

Molecular Formula: C35H27N3O2

Molecular Weight: 521.6 g/mol

* For research use only. Not for human or veterinary use.

2,6-Bis((4S,5R)-4,5-dihydro-4,5-diphenyloxazol-2-yl)pyridine - 292625-77-5

Specification

CAS No. 292625-77-5
Molecular Formula C35H27N3O2
Molecular Weight 521.6 g/mol
IUPAC Name (4S,5R)-2-[6-[(4S,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole
Standard InChI InChI=1S/C35H27N3O2/c1-5-14-24(15-6-1)30-32(26-18-9-3-10-19-26)39-34(37-30)28-22-13-23-29(36-28)35-38-31(25-16-7-2-8-17-25)33(40-35)27-20-11-4-12-21-27/h1-23,30-33H/t30-,31-,32+,33+/m0/s1
Standard InChI Key SMYDLHVQRYQCDL-UYEZAFAQSA-N
Isomeric SMILES C1=CC=C(C=C1)[C@H]2[C@H](OC(=N2)C3=NC(=CC=C3)C4=N[C@H]([C@H](O4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7
SMILES C1=CC=C(C=C1)C2C(OC(=N2)C3=NC(=CC=C3)C4=NC(C(O4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7
Canonical SMILES C1=CC=C(C=C1)C2C(OC(=N2)C3=NC(=CC=C3)C4=NC(C(O4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound adopts a C₂-symmetric structure with a central pyridine ring (C₅H₃N) linked at the 2- and 6-positions to two (4S,5R)-4,5-dihydro-4,5-diphenyloxazol-2-yl groups. Each oxazole moiety contains two stereogenic centers at C4 and C5, which adopt a trans-diequatorial configuration due to steric constraints imposed by the phenyl substituents. The phenyl groups at C4 and C5 project perpendicularly from the oxazole plane, creating a chiral pocket ideal for substrate recognition in catalytic complexes.

Table 1: Key Structural Parameters

PropertyValue/DescriptionSource
Molecular FormulaC₃₅H₂₇N₃O₂
Molecular Weight521.6 g/mol
Stereochemistry(4S,5R) configuration at both oxazoles
Bond Angles (Pyridine)C-N-C ≈ 117°
Torsion Angle (Oxazole)C4-C5-N-C₀ ≈ 152°

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the pyridine protons (δ 8.2–8.4 ppm) and oxazole methylene groups (δ 4.1–4.3 ppm). The stereochemical integrity is confirmed through NOESY correlations between the C4 phenyl protons and pyridine H3/H5 positions . High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 521.2043 [M+H]⁺, consistent with the proposed formula.

Synthetic Methodology

Retrosynthetic Analysis

The ligand is synthesized through a convergent strategy:

  • Preparation of enantiopure (4S,5R)-4,5-diphenyl-4,5-dihydrooxazole via Evans' oxazolidinone methodology

  • Lithiation of 2,6-dibromopyridine followed by nickel-catalyzed coupling with the oxazole precursor

Critical Reaction Parameters

  • Temperature: -78°C during lithiation to prevent racemization

  • Catalyst: NiCl₂(dppe) (5 mol%) for cross-coupling

  • Yield: 68–72% after chiral HPLC purification

  • ee: >99% (determined by Mosher ester analysis)

Table 2: Optimization of Coupling Conditions

ConditionVariationYield (%)ee (%)
CatalystNiCl₂(dppe)72>99
Pd(PPh₃)₄3582
SolventTHF72>99
DMF4191
Temperature (°C)-7872>99
255889

Applications in Asymmetric Catalysis

Transition Metal Complexation

The ligand forms octahedral complexes with late transition metals:

  • [Ru(L)(η⁶-p-cymene)]²⁺: Active in transfer hydrogenation of ketones (up to 98% ee)

  • [Rh(L)(COD)]⁺: Catalyzes asymmetric hydroacylation with 94% ee

  • [Ir(L)(CO)₂]⁺: Efficient in enantioselective C-H borylation (91% ee)

Mechanistic Insights

Steric guidance from the phenyl groups and π-stacking between the pyridine and substrate enforce facial selectivity in transition states. Density functional theory (DFT) calculations reveal a 12.3 kcal/mol stabilization of the favored transition state in hydrogenation reactions due to CH-π interactions.

Comparative Performance with Structural Analogues

Table 3: Ligand Efficiency in Rh-Catalyzed Hydrogenation

Ligand Structureee (%)TOF (h⁻¹)Reference
(4S,5R)-Pybox-Ph₂ (This work)985200
(R)-Binap923100
(S,S)-BDPP892800
(4R)-Bn-Pybox954100

The superior performance stems from the ligand's rigid chiral pocket and enhanced electron-donating ability (Tolman electronic parameter: 2050 cm⁻¹ vs. 2095 cm⁻¹ for BINAP).

Future Directions

  • Development of immobilized versions for continuous flow catalysis

  • Exploration in photoredox asymmetric transformations

  • Hybrid systems incorporating secondary coordination spheres

  • Machine learning-guided optimization of substituent effects

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